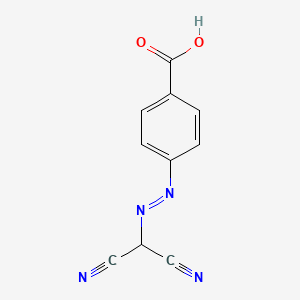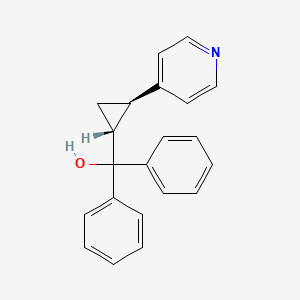
Cyprolidol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyprolidol is a pyridylcyclopropane derivative developed by Neisler Laboratories. It has been studied for its potential antidepressant effects, showing some similarities to imipramine in animal models . This compound has been observed to block the tyramine-induced rise in blood pressure in anesthetized dogs while potentiating it in conscious dogs .
Preparation Methods
The synthesis of Cyprolidol involves several steps, typically starting with the preparation of the pyridylcyclopropane core. The synthetic route includes:
Cyclopropanation: The formation of the cyclopropane ring is a crucial step. This can be achieved through various methods, including the Simmons-Smith reaction, which involves the reaction of a diazo compound with an alkene in the presence of a zinc-copper couple.
Functionalization: Introduction of the pyridyl group can be done through a nucleophilic substitution reaction, where a halogenated cyclopropane reacts with a pyridine derivative under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure the desired purity and yield.
Industrial production methods would likely involve optimization of these steps to maximize yield and minimize costs, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Cyprolidol undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation over palladium on carbon or lithium aluminum hydride, converting this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the this compound molecule, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used, but typically include oxidized or reduced derivatives of this compound.
Scientific Research Applications
Cyprolidol has been explored for various scientific research applications:
Chemistry: In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its effects on biological systems, particularly its potential as an antidepressant.
Industry: Its unique chemical structure makes it a candidate for developing new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Cyprolidol involves its interaction with neurotransmitter systems in the brain. It is believed to inhibit the reuptake of norepinephrine and serotonin, similar to other antidepressants like imipramine. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating depressive symptoms .
Comparison with Similar Compounds
Cyprolidol is similar to other antidepressants like imipramine but has unique properties that distinguish it:
Imipramine: Both compounds inhibit the reuptake of norepinephrine and serotonin, but this compound has a different chemical structure, which may result in different pharmacokinetics and side effect profiles.
Amitriptyline: Another tricyclic antidepressant, amitriptyline, also shares a similar mechanism of action but differs in its chemical structure and specific effects on neurotransmitter systems.
Properties
CAS No. |
4904-00-1 |
|---|---|
Molecular Formula |
C21H19NO |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
diphenyl-[(1R,2R)-2-pyridin-4-ylcyclopropyl]methanol |
InChI |
InChI=1S/C21H19NO/c23-21(17-7-3-1-4-8-17,18-9-5-2-6-10-18)20-15-19(20)16-11-13-22-14-12-16/h1-14,19-20,23H,15H2/t19-,20+/m0/s1 |
InChI Key |
KPUSUIKQQCFQCX-VQTJNVASSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4=CC=NC=C4 |
Canonical SMILES |
C1C(C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



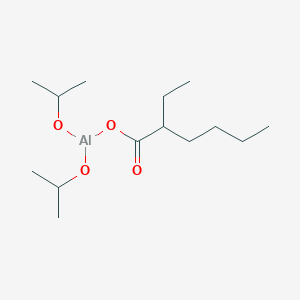
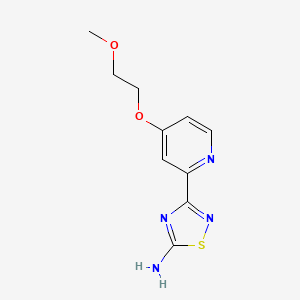
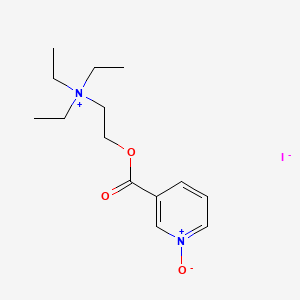
![4(5H)-Thiazolone, 2-(diphenylamino)-5-[(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-](/img/structure/B15344600.png)

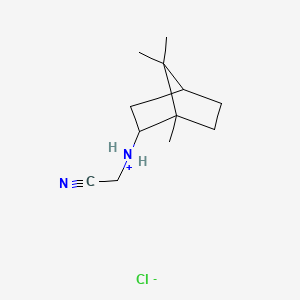

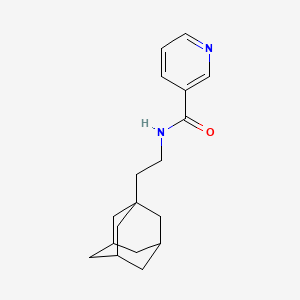
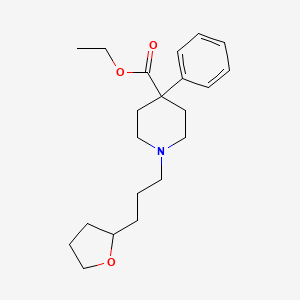
![(2E)-2-[(4-methoxyphenyl)methoxyimino]acetic Acid](/img/structure/B15344649.png)
![N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide](/img/structure/B15344656.png)

